molecular formula C10H11ClFN3 B3047712 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1432029-11-2

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B3047712
CAS No.: 1432029-11-2
M. Wt: 227.66
InChI Key: GGZBWQGIOUGZBJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride is a fluorinated aniline derivative featuring a 4-methylpyrazole substituent at the 2-position of the benzene ring. The compound’s free base (C₁₀H₁₀FN₃) has a molecular weight of 191.209 g/mol, with a purity of 95% and storage recommendations at +4°C . Structural studies of such compounds often employ SHELX software (e.g., SHELXL) for refinement, ensuring accurate determination of bond lengths, angles, and crystallographic parameters .

Properties

IUPAC Name

5-fluoro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBWQGIOUGZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432029-11-2
Record name Benzenamine, 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432029-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine with a carbonyl system . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the pyrazole ring or the benzene moiety. Examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Purity
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline* Not Provided C₁₀H₁₀FN₃ 191.209 4-methylpyrazole +4°C 95%
2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoroaniline ZX-AC006276 C₉H₇ClFN₃ 215.63† 4-chloropyrazole Not Specified Not Provided
4-(1H-Pyrazol-1-yl)aniline hydrochloride 2334434-49-8 C₂₇H₂₉ClFN₉O₄·HCl 634.49 Piperidine, tetrazole Not Specified Not Provided

†Calculated based on formula C₉H₇ClFN₃.

Key Observations :

  • Complexity : The compound in incorporates a piperidine-tetrazole system, resulting in a significantly larger structure (MW 634.49) with possible pharmacological applications .

Physicochemical Properties

  • Solubility : The hydrochloride form of the primary compound improves aqueous solubility compared to its free base. Chlorine-substituted analogues (e.g., ZX-AC006276) may exhibit reduced solubility due to higher hydrophobicity.
  • Stability : Storage at +4°C for the primary compound suggests sensitivity to thermal degradation, a common trait among fluorinated anilines .

Biological Activity

5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a pyrazole ring, contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11ClFN3
  • CAS Number : 1006468-17-2
  • Molecular Weight : 191.205 g/mol

The compound's structure allows for various modifications, which can enhance its biological activity. The presence of the fluorine atom is particularly noteworthy as it influences the compound's lipophilicity and binding affinity to biological targets.

Synthesis Methods

The synthesis of 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride can be achieved through several methods:

  • Cyclocondensation : Involves the reaction of hydrazine with carbonyl compounds.
  • Microwave-Assisted Synthesis : Enhances yield and purity while reducing reaction times.
  • Green Chemistry Approaches : Focus on environmentally friendly reagents and conditions.

Biological Activity

Research indicates that 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride exhibits several biological activities:

Antipromastigote Activity

The compound has shown potent in vitro antipromastigote activity, making it a candidate for further exploration in parasitic diseases such as leishmaniasis.

Antibacterial and Antifungal Properties

Studies have highlighted its antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values suggesting effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance:

PathogenMIC (µg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results indicate the compound’s potential as a broad-spectrum antimicrobial agent .

The mechanism of action involves the interaction with specific molecular targets, including enzymes and receptors that play crucial roles in cellular signaling pathways. This interaction may inhibit certain kinases or phosphatases, leading to altered cellular responses relevant to disease states .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

  • In Vitro Cytotoxicity : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pyrazole ring or substituent groups can significantly impact biological efficacy, guiding future drug design efforts .
  • Comparative Studies : Similar compounds such as 5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline have been analyzed for their differing biological activities due to variations in halogen substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride

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